molecular formula C19H21N3O2S B15032455 1-(2,4-dimethoxyphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea

1-(2,4-dimethoxyphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea

Cat. No.: B15032455
M. Wt: 355.5 g/mol
InChI Key: YWCLFXFOTSJCCW-UHFFFAOYSA-N
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Description

1-(2,4-dimethoxyphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science. This compound, in particular, may exhibit unique properties due to the presence of both indole and dimethoxyphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dimethoxyphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea typically involves the reaction of 2,4-dimethoxyaniline with 3-(2-bromoethyl)-1H-indole in the presence of a base to form the corresponding intermediate. This intermediate is then reacted with thiourea under suitable conditions to yield the final product. The reaction conditions may include solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dimethoxyphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiourea moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles like amines, alcohols, or thiols under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the corresponding amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its biological activity, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Potential therapeutic applications due to its unique structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,4-dimethoxyphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea would depend on its specific biological or chemical activity. Generally, thioureas can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, van der Waals forces, or covalent interactions. The indole moiety may also play a role in binding to specific targets, enhancing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-dimethoxyphenyl)-3-(2-phenylethyl)thiourea
  • 1-(2,4-dimethoxyphenyl)-3-(2-pyridylethyl)thiourea
  • 1-(2,4-dimethoxyphenyl)-3-(2-thienylethyl)thiourea

Uniqueness

1-(2,4-dimethoxyphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea is unique due to the presence of both the indole and dimethoxyphenyl groups

Properties

Molecular Formula

C19H21N3O2S

Molecular Weight

355.5 g/mol

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea

InChI

InChI=1S/C19H21N3O2S/c1-23-14-7-8-17(18(11-14)24-2)22-19(25)20-10-9-13-12-21-16-6-4-3-5-15(13)16/h3-8,11-12,21H,9-10H2,1-2H3,(H2,20,22,25)

InChI Key

YWCLFXFOTSJCCW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=S)NCCC2=CNC3=CC=CC=C32)OC

Origin of Product

United States

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